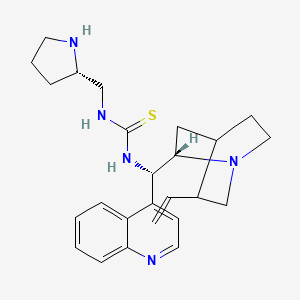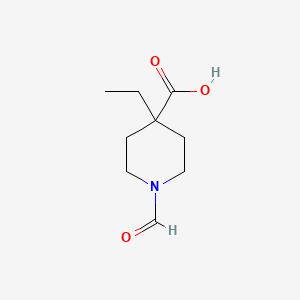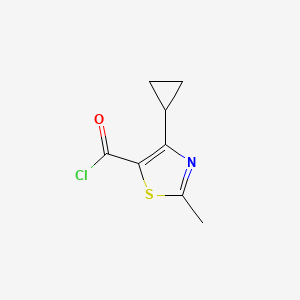
2-(5-Iodopyridin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Iodopyridin-3-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an iodine atom at the 5-position of the pyridine ring and an acetic acid moiety attached to the 3-position. Pyridine derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodopyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the iodination of 3-pyridineacetic acid. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 5-position of the pyridine ring.
Another approach involves the Suzuki-Miyaura coupling reaction, where 3-pyridineacetic acid is coupled with an appropriate iodinated precursor using a palladium catalyst and a boronic acid derivative
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(5-Iodopyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium compounds, Grignard reagents, and amines.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acid derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium reagents, Grignard reagents, amines; typically performed in polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, chromium trioxide; carried out in acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium on carbon catalyst; conducted under mild pressure and temperature conditions.
Major Products Formed
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Carboxylic acid derivatives.
Reduction: Piperidine derivatives.
科学的研究の応用
2-(5-Iodopyridin-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Materials Science: It is employed in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic properties.
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides, contributing to the development of more effective and environmentally friendly agricultural chemicals.
作用機序
The mechanism of action of 2-(5-Iodopyridin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and the acetic acid moiety play crucial roles in binding to the active sites of these targets, modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site or by interfering with substrate binding. In receptor-mediated pathways, it can act as an agonist or antagonist, altering the receptor’s signaling cascade.
類似化合物との比較
Similar Compounds
- 2-(5-Bromopyridin-3-yl)acetic acid
- 2-(5-Chloropyridin-3-yl)acetic acid
- 2-(5-Fluoropyridin-3-yl)acetic acid
Uniqueness
2-(5-Iodopyridin-3-yl)acetic acid is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to other halogenated derivatives. The larger atomic radius and higher polarizability of iodine enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable scaffold in drug design and materials science.
特性
分子式 |
C7H6INO2 |
|---|---|
分子量 |
263.03 g/mol |
IUPAC名 |
2-(5-iodopyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H6INO2/c8-6-1-5(2-7(10)11)3-9-4-6/h1,3-4H,2H2,(H,10,11) |
InChIキー |
AIOXLAHKNVRFOK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1I)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



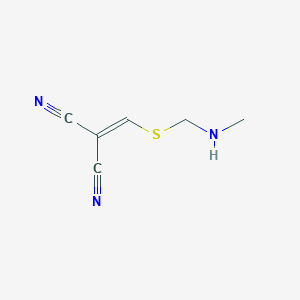

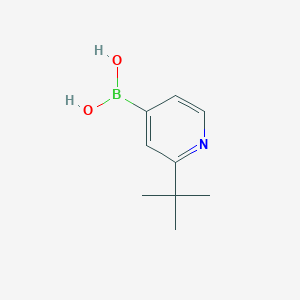
![(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid](/img/structure/B12962667.png)
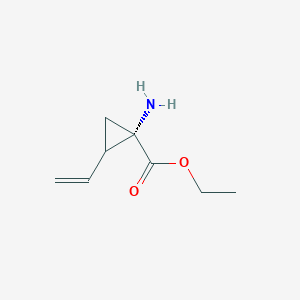
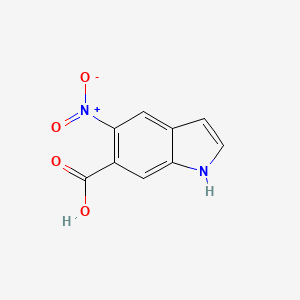
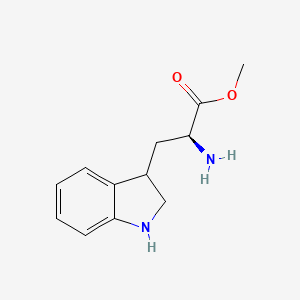
![7-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12962702.png)
